(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propenenitrile moiety The presence of a methoxyimino group adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis could start with 4-(dimethylamino)benzaldehyde.
Formation of the Propenenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction with malononitrile.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via an oximation reaction using methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Catalytic Activity: It could act as a ligand, coordinating with metal centers to facilitate catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Lacks the methoxyimino group.
(2Z)-3-[4-(methoxy)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
Structural Features: The combination of the dimethylamino and methoxyimino groups in (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile provides unique electronic and steric properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.
Properties
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3/b12-8+,15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKZRVJXNRLQJK-AMHPPWGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C=N/OC)\C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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